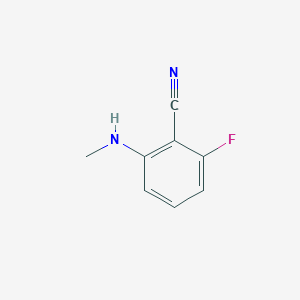

2-Fluoro-6-(methylamino)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-(methylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORADRWTTKWYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541635 | |

| Record name | 2-Fluoro-6-(methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96783-85-6 | |

| Record name | 2-Fluoro-6-(methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-6-(methylamino)benzonitrile CAS number and properties

An In-Depth Technical Guide to 2-Fluoro-6-(methylamino)benzonitrile

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to this comprehensive technical guide on this compound. This document serves as a resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of advanced chemical intermediates. This compound is a valuable substituted aromatic building block, combining the unique electronic properties of a fluorine substituent with the versatile reactivity of nitrile and secondary amine functional groups. The strategic placement of these groups makes it a key precursor for constructing complex heterocyclic scaffolds prevalent in modern drug discovery programs. This guide will provide an in-depth exploration of its properties, a validated synthetic protocol with mechanistic considerations, detailed analytical procedures, and insights into its reactivity and applications.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development.

Key Identifiers

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 96783-85-6 | [1] |

| Molecular Formula | C₈H₇FN₂ | [1] |

| Molecular Weight | 150.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CNC1=C(C(=CC=C1)F)C#N | [1] |

| InChIKey | HORADRWTTKWYNT-UHFFFAOYSA-N | [1] |

Physical and Chemical Properties

The table below lists key physicochemical properties. Note that where experimental data is not publicly available, values have been computationally predicted by established algorithms.

| Property | Value | Notes | Source(s) |

| Appearance | White to light yellow solid | [2] | |

| Boiling Point | 275.1 ± 30.0 °C | Predicted | [2] |

| Density | 1.16 ± 0.1 g/cm³ | Predicted | [2] |

| pKa | 1.72 ± 0.25 | Predicted (strongest basic) | [2] |

| LogP (XLogP3) | 2.3 | Computed | [1] |

| Polar Surface Area | 35.8 Ų | Computed | [1] |

| Storage Conditions | Room temperature, inert atmosphere, protect from light | [2] |

Synthesis and Mechanistic Insights

The most logical and industrially scalable synthesis of this compound is via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway is highly efficient due to the electronic properties of the starting material.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SₙAr)

The chosen synthetic route starts from the readily available precursor, 2,6-difluorobenzonitrile.

Causality Behind the Strategy: The SₙAr mechanism is exceptionally well-suited for this transformation. The aromatic ring of 2,6-difluorobenzonitrile is rendered electron-deficient by the powerful electron-withdrawing effect of the nitrile group (-CN). This activation is crucial for the initial attack by a nucleophile.[3][4] Furthermore, fluorine is an excellent leaving group in SₙAr reactions, a phenomenon attributed to its high electronegativity which polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[5][6] The reaction with methylamine, a simple primary amine, provides the desired methylamino substituent regioselectively. Due to the symmetrical nature of the starting material, substitution at either the C2 or C6 position yields the same product.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity and purity confirmed by the analytical methods described in Section 3.

Materials:

-

2,6-Difluorobenzonitrile (1.0 eq)

-

Methylamine (40% solution in water, 1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluorobenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.

-

Nucleophile Addition: While stirring the suspension at room temperature, add the 40% aqueous methylamine solution (1.5 eq) dropwise.

-

Heating: Heat the reaction mixture to 50-60 °C and maintain this temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:EtOAc eluent), observing the consumption of the starting material. The reaction is typically complete within 4-8 hours.

-

Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMSO and salts.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a white to light yellow solid.

Spectroscopic Analysis and Characterization

Characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected spectroscopic signatures.

Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | -NH - | ~5.0-6.0 ppm (broad singlet) | Exchangeable proton on nitrogen. |

| Ar-H (3 protons) | 6.5-7.5 ppm (multiplets) | Protons on an electron-rich aromatic ring. Complex coupling patterns due to H-H and H-F coupling. | |

| -N-CH ₃ | ~2.9-3.1 ppm (doublet, J≈5 Hz) | Methyl group protons coupled to the adjacent N-H proton. | |

| ¹³C NMR | C ≡N | ~115-120 ppm | Typical range for nitrile carbons. |

| Ar-C | ~100-165 ppm | Aromatic carbons. The carbon attached to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). The carbon attached to the amino group (C-N) will be significantly upfield. | |

| -N-C H₃ | ~30-35 ppm | Aliphatic methyl carbon attached to nitrogen. | |

| FT-IR | C≡N Stretch | 2220-2240 cm⁻¹ | Strong, sharp absorption characteristic of an aromatic nitrile.[7] |

| N-H Stretch | 3350-3450 cm⁻¹ | Moderate, sharp absorption for a secondary amine. | |

| C-H (Aromatic) | 3000-3100 cm⁻¹ | ||

| C-H (Aliphatic) | 2850-2960 cm⁻¹ | ||

| C-F Stretch | 1200-1300 cm⁻¹ | Strong absorption. | |

| Mass Spec. | [M]+ | m/z = 150.06 | Molecular ion peak corresponding to the exact mass of C₈H₇FN₂. |

Analytical Workflow for Purity Assessment (HPLC)

Caption: Analytical workflow for purity determination by HPLC.

Protocol: HPLC Purity Analysis

Objective: To determine the purity of the synthesized this compound.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Acetonitrile (ACN), HPLC grade.

-

Water, HPLC grade.

-

Sample of this compound.

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water. A typical starting condition is 60:40 (v/v) Acetonitrile:Water. Degas the mobile phase before use.

-

Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

-

Instrument Setup: Set the HPLC flow rate to 1.0 mL/min and the column oven temperature to 25 °C. Set the UV detector to monitor at a wavelength of 254 nm.

-

Injection and Data Acquisition: Inject 5 µL of the prepared sample onto the column. Run the analysis for a sufficient time (e.g., 10-15 minutes) to ensure all components have eluted.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak based on the relative peak area percentage.

Reactivity and Applications in Drug Discovery

The utility of this compound stems from the distinct reactivity of its three functional groups, making it a versatile intermediate for building complex molecular architectures.

-

The Nitrile Group: The cyano group is a versatile functional handle. It can be:

-

Hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH) under acidic or basic conditions.

-

Reduced to a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Used in cycloaddition reactions or to construct heterocyclic rings, such as quinazolines.[8] The nitrile pharmacophore is present in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[9]

-

-

The Methylamino Group: The secondary amine is nucleophilic and can be further functionalized through:

-

Acylation with acid chlorides or anhydrides to form amides.

-

Alkylation with alkyl halides.

-

Participation in cyclization reactions to form nitrogen-containing heterocycles.

-

-

The Fluoroaromatic Ring: While the fluorine has already served its purpose as a leaving group in the synthesis, its presence in the final molecule imparts significant changes to the electronic properties. Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate pKa and lipophilicity.[10]

Application Context: This compound serves as a key building block for synthesizing more elaborate molecules. For instance, the core structure is present in precursors to compounds with potential biological activity. The ability to selectively modify the nitrile or the amine allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a critical process in drug development.

Safety and Handling

Proper handling is imperative to ensure laboratory safety. The following information is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[11]

-

Hazard Summary: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Handling and Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. Avoid formation of dust and aerosols.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for applications in pharmaceutical and materials science. Its synthesis via a robust SₙAr pathway is efficient and scalable. The compound's orthogonal functional groups—a modifiable nitrile, a reactive secondary amine, and a metabolically interesting fluoroaromatic ring—provide chemists with multiple avenues for molecular elaboration. This guide has provided the essential technical framework for its synthesis, analysis, safe handling, and strategic application, empowering researchers to effectively utilize this versatile building block in their discovery programs.

References

-

PubChem. This compound | C8H7FN2 | CID 13469797. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis. [Link]

-

ResearchGate. 13 C NMR Chemical shifts of compounds 1-12. [Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

-

Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube, 2019. [Link]

-

Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

-

The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution EXPLAINED!. YouTube, 2022. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Chad's Prep. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube, 2021. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

Molecules. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

PubChem. 2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101. [Link]

- Google Patents. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.

- Google Patents. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.

-

PubChem. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695. [Link]

-

RSC Publishing. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Semantic Scholar. Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. [Link]

-

MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]

-

ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

-

Journal of Nuclear Medicine. Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Fluoro-6-Methylbenzonitrile: Properties and Applications. [Link]

-

National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

Sources

- 1. This compound | C8H7FN2 | CID 13469797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. nbinno.com [nbinno.com]

- 4. vapourtec.com [vapourtec.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 2-FLUORO-6-METHYLBENZONITRILE(198633-76-0) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-6-(methylamino)benzonitrile

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical properties of 2-Fluoro-6-(methylamino)benzonitrile, a key fluorinated building block in modern medicinal and materials chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a holistic view of the compound's characteristics. We will explore its structural and chemical identity, delve into its key physical properties, outline the spectroscopic techniques for its characterization, and provide standardized protocols for analysis. The causality behind experimental choices and the integration of multiple analytical techniques to ensure data integrity are emphasized throughout, reflecting a field-proven approach to chemical characterization.

Introduction: The Strategic Importance of Fluorinated Scaffolds

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This compound (CAS No. 96783-85-6) is a versatile intermediate that combines a benzonitrile core, a fluorine substituent, and a methylamino group.[1] This unique combination of functional groups makes it a valuable precursor for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its effective use in reaction design, process scale-up, formulation, and regulatory compliance. This guide serves as a central repository for this essential data, grounded in authoritative sources and practical scientific methodology.

Compound Identification and Chemical Structure

Accurate identification is the foundation of chemical research. The primary identifiers for this compound are consolidated below, sourced from the PubChem public chemical database.[1]

-

Chemical Structure:

-

IUPAC Name: this compound[1]

-

CAS Number: 96783-85-6[1]

-

Molecular Formula: C₈H₇FN₂[1]

-

Synonyms: 2-Cyano-3-fluoro-N-methylaniline, 2-Fluoro-6-methylaminobenzonitrile[1]

Further computational descriptors provide deeper insight into its topology and electronic structure:

-

InChI: InChI=1S/C8H7FN2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,11H,1H3[1]

-

InChIKey: HORADRWTTKWYNT-UHFFFAOYSA-N[1]

-

Canonical SMILES: CNC1=C(C(=CC=C1)F)C#N[1]

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both chemical reactions and biological systems. The following table summarizes the key computed and available experimental data for this compound.

| Property | Value | Data Source / Comment |

| Molecular Weight | 150.15 g/mol | PubChem CID 13469797[1] |

| Monoisotopic Mass | 150.05932639 Da | PubChem CID 13469797 (Computed)[1] |

| Physical State | Solid | Inferred from related compounds. |

| Melting Point | No data available | Data for the related compound 2-Fluoro-6-methylbenzonitrile is 39-46 °C.[2][3] A similar range may be expected. |

| Boiling Point | No data available | Predicted data for the related compound 2-Fluoro-6-methylbenzonitrile is 207.4±20.0 °C.[2] |

| Topological Polar Surface Area | 35.8 Ų | PubChem CID 13469797 (Computed)[1] |

| Solubility | No data available | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO based on its structure. |

Expert Insight: The Topological Polar Surface Area (TPSA) of 35.8 Ų is a significant predictor of drug transport properties. Molecules with a TPSA below 140 Ų are generally considered to have good cell permeability. This value suggests that derivatives of this compound have a favorable starting point for oral bioavailability.

Spectroscopic & Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of a chemical's structure and purity. The expected spectroscopic fingerprint of this compound is detailed below.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying key functional groups. For this compound, the IR spectrum, typically acquired using a KBr-pellet technique, would be dominated by several characteristic absorption bands.[1]

-

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the secondary amine.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be found just below 3000 cm⁻¹.

-

C≡N (Nitrile) Stretch: A strong, sharp absorption band around 2220-2240 cm⁻¹ is the most definitive peak for the nitrile functional group. Its intensity and position are characteristic.

-

C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

-

C-F Stretch: A strong absorption in the fingerprint region, typically around 1000-1300 cm⁻¹, is expected for the C-F bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the molecular skeleton.

-

¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton:

-

Aromatic Protons (3H): These would appear in the downfield region (approx. 6.5-7.5 ppm) as complex multiplets due to proton-proton and proton-fluorine coupling.

-

N-H Proton (1H): A broad singlet is expected, though its chemical shift can vary depending on solvent and concentration. It may couple with the adjacent methyl protons.

-

N-Methyl Protons (3H): A singlet or a doublet (due to coupling with the N-H proton) would appear in the upfield region (approx. 2.8-3.2 ppm).

-

-

¹³C NMR: The carbon spectrum would confirm the presence of 8 distinct carbon environments, including the characteristic nitrile carbon signal (approx. 115-120 ppm) and the aromatic carbons, whose shifts would be influenced by the fluorine and amino substituents.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to a mass of 151.0671 , consistent with the calculated monoisotopic mass for C₈H₈FN₂⁺.

Experimental Workflow for Physicochemical Characterization

The robust characterization of a chemical entity is a systematic process. The following workflow illustrates the logical sequence of experiments designed to validate the identity, purity, and properties of a newly synthesized or sourced batch of this compound.

Sources

2-Fluoro-6-(methylamino)benzonitrile molecular structure and weight

An In-Depth Technical Guide to 2-Fluoro-6-(methylamino)benzonitrile

Introduction

This compound is a substituted aromatic nitrile, a class of organic compounds that are pivotal as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its structure is characterized by a benzene ring functionalized with a nitrile (-C≡N) group, a fluorine atom, and a methylamino (-NHCH₃) group, all positioned in a specific ortho- and meta-arrangement. The strategic placement of these functional groups, particularly the electron-withdrawing fluorine atom and nitrile group alongside the electron-donating methylamino group, imparts a unique electronic profile and reactivity to the molecule.

Fluorinated organic molecules are of significant interest in medicinal chemistry. The incorporation of fluorine can enhance a drug candidate's metabolic stability, binding affinity to biological targets, and bioavailability.[2][3] As such, this compound represents a valuable building block for the synthesis of more complex, biologically active compounds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and its potential applications for professionals in research and drug development.

Physicochemical Properties and Molecular Structure

The fundamental properties of this compound are summarized below. These identifiers and computed properties are crucial for database searches, regulatory submissions, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 96783-85-6 | [4][5] |

| Molecular Formula | C₈H₇FN₂ | [4][5] |

| Molecular Weight | 150.15 g/mol | [4][5] |

| Canonical SMILES | CNC1=C(C=CC=C1F)C#N | [4] |

| InChI Key | HORADRWTTKWYNT-UHFFFAOYSA-N | [4] |

| Appearance | No data available | [6] |

| Melting Point | No data available | [6] |

| Boiling Point | No data available | [6] |

| Solubility | No data available | [6] |

Molecular Structure Diagram

The 2D chemical structure of this compound highlights the ortho-positioning of the fluoro and cyano groups relative to the methylamino substituent.

Caption: 2D structure of this compound.

Proposed Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

A highly plausible and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the presence of two strong electron-withdrawing groups (fluorine and nitrile) ortho and para to a potential leaving group (a second fluorine atom), which activates the aromatic ring towards nucleophilic attack.

The proposed starting material is 2,6-difluorobenzonitrile. The reaction with methylamine allows for the selective substitution of one fluorine atom. The fluorine atom is an excellent leaving group in SNAr reactions, and its substitution is regioselective due to the activating effect of the nitrile group.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established SNAr methodologies. Optimization of temperature, reaction time, and stoichiometry may be required.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2,6-difluorobenzonitrile (1.0 eq) and a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture. This acts as a scavenger for the HF byproduct.

-

Nucleophile Introduction: Slowly add a solution of methylamine (e.g., 40% in water or as a solution in THF, 1.1-1.5 eq) to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the product and dissolve inorganic salts.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Mechanistic Rationale

The SNAr mechanism proceeds via a two-step addition-elimination sequence. The methylamine nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrile group. In the subsequent step, the fluoride leaving group is eliminated, restoring the aromaticity of the ring and yielding the final product.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylamino group protons. The aromatic protons will appear as multiplets in the range of 6.5-7.5 ppm, with their coupling patterns influenced by both ³J (H-H) and through-space or J (H-F) couplings. The N-H proton will likely appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent. The methyl group (CH₃) protons will appear as a doublet (due to coupling with the N-H proton) or a singlet (if N-H exchange is rapid) around 2.8-3.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The nitrile carbon (C≡N) is expected in the 115-120 ppm region. The aromatic carbons will appear between 100-165 ppm, with the carbons directly attached to fluorine and nitrogen showing the largest shifts and exhibiting C-F coupling. The methyl carbon will be observed in the aliphatic region, typically around 30-35 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely a multiplet due to coupling with nearby aromatic protons.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the C≡N stretch (a sharp, strong band around 2220-2240 cm⁻¹), the N-H stretch (a moderate band around 3300-3500 cm⁻¹), C-F stretch (a strong band in the 1000-1300 cm⁻¹ region), and C-H stretches of the aromatic and methyl groups.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum would be observed at m/z = 150.15, corresponding to the molecular weight of the compound.

Applications in Research and Development

This compound is not just a chemical curiosity; it is a versatile intermediate with significant potential in several areas of chemical science.

-

Medicinal Chemistry: As a fluorinated building block, it can be used in the synthesis of novel therapeutic agents. The benzonitrile moiety is a common feature in many drugs, and the specific substitution pattern of this molecule offers a unique scaffold for library synthesis and lead optimization in drug discovery programs.[1]

-

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often utilizes fluorinated intermediates to enhance potency and environmental stability.

-

Materials Science: Aromatic nitriles can be precursors to various functional materials, including polymers and dyes. The presence of fluorine and an amino group can be exploited to fine-tune the electronic and physical properties of these materials.

The strategic importance of fluorinated intermediates ensures that compounds like this compound will remain highly relevant to synthetic chemists aiming to construct complex and functional molecules.

Safety and Handling

According to available safety data sheets, specific toxicity and hazard data for this compound are limited.[6] Therefore, it must be handled with the standard precautions for a research chemical of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemcia Scientific, LLC. 2-Fluoro-6-iodo-3-methylamino-benzonitrile-Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Fluoro-6-methylbenzonitrile in Advancing Pharmaceutical Development. [Link]

-

MySkinRecipes. 2-Fluoro-6-methoxybenzonitrile. [Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-6-Methylbenzonitrile: Properties and Applications. [Link]

-

PubChem. 2-Fluoro-6-morpholinobenzonitrile. National Center for Biotechnology Information. [Link]

-

BMRB. bmse000284 Benzonitrile. [Link]

- Google Patents. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.

-

PubChem. 2-Fluoro-6-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

- Google Patents. CN103664692A - Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile.

-

ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-(methylamino)benzonitrile in Organic Solvents

Foreword: Navigating the Solubility Landscape in Pharmaceutical Development

In the realm of drug discovery and development, understanding the solubility of a compound is not merely a perfunctory checkbox; it is a critical determinant of a molecule's journey from a laboratory curiosity to a life-changing therapeutic. The solubility of an active pharmaceutical ingredient (API) in various organic solvents governs everything from its ease of synthesis and purification to its formulation and bioavailability. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of 2-Fluoro-6-(methylamino)benzonitrile, a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3] While specific quantitative solubility data for this compound is not extensively published, this guide will equip you with the theoretical framework and practical methodologies to determine its solubility in your own laboratory settings.

Compound Profile: this compound

A thorough understanding of a molecule's physicochemical properties is the foundation upon which we can predict and experimentally determine its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂ | [4] |

| Molecular Weight | 150.15 g/mol | [4][5] |

| CAS Number | 96783-85-6 | [4][5][6] |

| Appearance | Varies; often a powder or crystalline solid | [2][7] |

| Boiling Point (Predicted) | 275.1 ± 30.0 °C | [5] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [5] |

Structural Analysis:

The structure of this compound, with its aromatic ring, nitrile group, fluorine atom, and methylamino group, provides key insights into its potential solubility. The nitrile group and the fluorine atom are electron-withdrawing, while the methylamino group is electron-donating. The presence of both polar (nitrile, amino) and nonpolar (benzene ring) functionalities suggests a nuanced solubility profile. The molecule has the potential for hydrogen bonding via the secondary amine, which can influence its interaction with protic solvents.

Theoretical Framework for Solubility Prediction: "Like Dissolves Like"

The age-old adage "like dissolves like" remains a powerful guiding principle in solubility science.[8] A compound's polarity, hydrogen bonding capability, and molecular size are the primary determinants of its solubility in a given solvent.[8]

DOT Script for Solubility Principles:

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of the methylamino group to participate in hydrogen bonding suggests that this compound will exhibit moderate to good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): The polar nature of the nitrile group and the overall dipole moment of the molecule suggest good solubility in these solvents through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the nitrile and amino groups, the compound is expected to have low solubility in nonpolar solvents. The aromatic ring may provide some affinity for aromatic solvents like toluene over aliphatic solvents like hexane.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a range of organic solvents. This method is designed to be self-validating by ensuring that equilibrium is reached.

DOT Script for Experimental Workflow:

Caption: Workflow for equilibrium solubility determination.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibration.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is crucial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) x Dilution factor

-

Self-Validation and Trustworthiness:

To ensure the trustworthiness of the results, the following checks should be implemented:

-

Visual Confirmation: After the equilibration period, there should be visible excess solid in each vial, confirming that the solution is indeed saturated.

-

Time to Equilibrium: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility does not significantly change, indicating that equilibrium has been reached.

-

Method Validation: The analytical method used for quantification (HPLC or UV-Vis) should be validated for linearity, accuracy, and precision.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.[5]

Conclusion and Future Directions

This guide provides a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining theoretical predictions with a rigorous experimental protocol, researchers can generate the reliable solubility data necessary to advance their drug development programs. Future work should focus on generating a comprehensive, publicly available dataset of the solubility of this important intermediate in a wide range of pharmaceutically relevant solvents at various temperatures.

References

- Experiment 1 Determination of Solubility Class. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- This compound. (n.d.). PubChem.

- 2-Amino-6-fluorobenzonitrile - SAFETY DATA SHEET. (2023, August 16).

- 2-Fluoro-6-MethylaMino-benzonitrile - Safety Data Sheet. (n.d.). ChemicalBook.

- 2-Fluoro-6-MethylaMino-benzonitrile | 96783-85-6. (n.d.). ChemicalBook.

- 2-Fluoro-6-methylbenzonitrile 97 198633-76-0. (n.d.). Sigma-Aldrich.

- The Role of 2-Fluoro-6-methylbenzonitrile in Advancing Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-FLUORO-6-METHYLBENZONITRILE - Safety Data Sheet. (2025, July 26). ChemicalBook.

- 2-Fluoro-6-methylbenzonitrile. (n.d.). Chem-Impex.

- 2-Fluoro-6-(trifluoromethyl)benzonitrile 97 133116-83-3. (n.d.). Sigma-Aldrich.

- Safety Data Sheet. (2024, December 19). Fluorochem.

- 2-Fluoro-6-methoxybenzonitrile. (n.d.). MySkinRecipes.

- A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. (2025, August 7). ResearchGate.

- 2-Fluoro-6-MethylaMino-benzonitrile | 96783-85-6. (2025, July 16). ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Fluoro-6-methoxybenzonitrile [myskinrecipes.com]

- 4. This compound | C8H7FN2 | CID 13469797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-6-MethylaMino-benzonitrile | 96783-85-6 [amp.chemicalbook.com]

- 6. 2-Fluoro-6-MethylaMino-benzonitrile | 96783-85-6 [chemicalbook.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chemicalbook.com [chemicalbook.com]

A Guide to the Spectroscopic Characterization of 2-Fluoro-6-(methylamino)benzonitrile

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Fluoro-6-(methylamino)benzonitrile, a substituted aromatic compound, represents a class of molecules with significant potential in medicinal chemistry due to the presence of key pharmacophoric features: a nitrile group, a fluorine atom, and a methylamino substituent. These functional groups can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, making this compound and its analogs attractive for library synthesis and lead optimization.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for the characterization of this and structurally related compounds. The interpretation herein is grounded in fundamental spectroscopic principles and comparative analysis with analogous structures to ensure scientific rigor.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are expected to give rise to a unique spectroscopic fingerprint. The following diagram illustrates the logical flow of how each spectroscopic technique probes different aspects of the molecule's structure.

Caption: Correlation of spectroscopic techniques with molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl group, and the N-H proton. The chemical shifts are influenced by the electronic effects of the substituents (the electron-withdrawing fluorine and nitrile groups, and the electron-donating methylamino group).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.30 - 7.45 | t | 8.0 - 9.0 (JH-H) |

| H-3 | 6.40 - 6.55 | d | 8.0 - 9.0 (JH-H) |

| H-5 | 6.30 - 6.45 | t | 8.0 - 9.0 (JH-H), 10.0 - 12.0 (JH-F) |

| NH | 5.0 - 6.0 | br s | - |

| CH₃ | 2.80 - 3.00 | d | 4.5 - 5.5 (JH-H) |

Causality Behind Predictions:

-

Aromatic Protons: The aromatic region is expected to show a complex pattern due to the substitution. H-4 is predicted to be the most downfield of the aromatic protons due to its para-relationship to the electron-withdrawing fluorine. The ortho- and meta-couplings between the aromatic protons will lead to the predicted multiplicities. A key feature for H-5 will be the additional coupling to the fluorine atom (ortho-coupling, ³JH-F).

-

Methyl Protons: The methyl protons will appear as a doublet due to coupling with the adjacent N-H proton.

-

N-H Proton: The N-H proton signal is expected to be a broad singlet and its chemical shift can be highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment and the presence of the fluorine atom will induce C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |

| C-CN | 116 - 118 | - |

| C-2 (C-F) | 160 - 164 | 240 - 250 (¹JC-F) |

| C-6 (C-N) | 150 - 154 | 10 - 15 (²JC-F) |

| C-4 | 133 - 136 | 2 - 4 (⁴JC-F) |

| C-5 | 110 - 113 | 20 - 25 (²JC-F) |

| C-3 | 105 - 108 | 2 - 4 (³JC-F) |

| C-1 (C-CN) | 95 - 100 | 5 - 10 (³JC-F) |

| CH₃ | 30 - 33 | - |

Causality Behind Predictions:

-

C-F Coupling: The carbon directly attached to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JC-F). The adjacent carbons (C-1, C-3, C-6) will show smaller two- and three-bond couplings.

-

Substituent Effects: The electron-donating methylamino group will shield the ortho (C-5) and para (C-3) carbons, shifting them upfield. Conversely, the electron-withdrawing fluorine and nitrile groups will deshield the carbons they are attached to.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H, C≡N, C-F, and aromatic C-H and C=C bonds.

Experimental IR Data

The following data is based on the FTIR spectrum available in the PubChem database, acquired using a KBr-pellet technique.[1]

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2950 | Medium |

| C≡N Stretch | ~2225 | Strong, Sharp |

| Aromatic C=C Bending | 1580 - 1620 | Strong |

| N-H Bending | 1500 - 1550 | Medium |

| C-F Stretch | 1200 - 1250 | Strong |

Interpretation of Key Peaks:

-

N-H Stretch: The peak around 3400 cm⁻¹ is characteristic of a secondary amine N-H stretching vibration.

-

C≡N Stretch: The strong, sharp absorption at approximately 2225 cm⁻¹ is a definitive indicator of the nitrile functional group. Its position is slightly influenced by the electronic effects of the adjacent substituents.

-

C-F Stretch: A strong absorption in the 1200-1250 cm⁻¹ region is indicative of the C-F bond stretch.

Experimental Protocol for IR Data Acquisition (FTIR-ATR)

While the reference spectrum was obtained using a KBr pellet, a modern and more convenient method is Attenuated Total Reflectance (ATR).

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.

-

Data Acquisition: Acquire the IR spectrum over the desired range, typically 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and gaining structural insights.

Predicted Mass Spectrum Data

For this compound (C₈H₇FN₂), the following mass spectral data are predicted under electron ionization (EI) conditions.

| m/z | Predicted Ion | Comments |

| 150 | [M]⁺• | Molecular ion. Expected to be of moderate to high intensity. |

| 135 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 123 | [M - HCN]⁺• | Loss of hydrogen cyanide. |

| 108 | [M - CH₃ - HCN]⁺ | Subsequent loss of HCN from the [M - CH₃]⁺ fragment. |

Molecular Weight Confirmation: The exact mass of this compound is 150.05932639 Da, as computed by PubChem.[1] High-resolution mass spectrometry (HRMS) should be able to confirm this mass with high accuracy (typically within 5 ppm).

Fragmentation Pathway: The fragmentation of the molecular ion is predicted to proceed through several key pathways, as illustrated below. The stability of the resulting fragments will dictate the relative intensities of the observed peaks.

Caption: Predicted primary fragmentation pathways for this compound.

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC) for volatile samples.

-

Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust framework for its unambiguous identification and characterization. While experimental data for all techniques was not available in a single source, a combination of existing data and well-established spectroscopic principles allows for a confident prediction of the complete spectral profile. The methodologies and interpretations presented in this guide are intended to be a valuable resource for researchers working with this compound and its derivatives, facilitating efficient and accurate structural elucidation in their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

synthesis pathways for 2-Fluoro-6-(methylamino)benzonitrile

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-(methylamino)benzonitrile

Introduction

This compound is a substituted aromatic compound with the molecular formula C₈H₇FN₂.[1] Its structure, featuring a fluorine atom and a methylamino group ortho to a nitrile, makes it a valuable building block in medicinal chemistry and materials science. The strategic placement of these functional groups allows for diverse downstream chemical modifications. Fluorinated organic compounds are of particular interest in pharmaceutical development as the inclusion of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] This guide provides a comprehensive overview of the most efficient and scientifically robust pathway for the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable approach to synthesizing this compound is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is fundamentally different from the more common electrophilic aromatic substitution. In an SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring.[3] For this to occur, the aromatic ring must be "activated" or made electron-deficient, typically by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[3][4]

The chosen starting material for this synthesis is 2,6-Difluorobenzonitrile . This precursor is ideal for several reasons:

-

Excellent Leaving Group : The fluorine atom is a highly effective leaving group in SNAr reactions. Despite fluorine's high electronegativity forming a strong C-F bond, its ability to polarize the carbon atom makes the site highly susceptible to nucleophilic attack. The rate-determining step is the initial attack by the nucleophile, not the departure of the leaving group.[4]

-

Ring Activation : The nitrile group (-C≡N) is a powerful electron-withdrawing group through both induction and resonance. The second fluorine atom further activates the ring, making the ortho/para positions highly electrophilic.[5] In 2,6-difluorobenzonitrile, both fluorine atoms are ortho to the activating nitrile group, rendering them highly susceptible to substitution.[5]

-

Nucleophile : Methylamine (CH₃NH₂) serves as the incoming nucleophile, providing the required methylamino moiety.

The overall transformation is a direct displacement of one of the fluorine atoms on the 2,6-difluorobenzonitrile ring by methylamine.

Caption: High-level overview of the synthesis pathway.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction proceeds through a well-established two-step addition-elimination mechanism .[6]

-

Nucleophilic Addition : The reaction initiates with the attack of the nucleophile (methylamine) on one of the carbon atoms bearing a fluorine atom. This attack is perpendicular to the plane of the aromatic ring and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3][4] The negative charge of this complex is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing nitrile group.

-

Elimination : In the second step, the aromaticity of the ring is restored through the expulsion of the fluoride leaving group. This step is typically fast.

Caption: The addition-elimination mechanism of the SNAr reaction.

Detailed Experimental Protocol

This protocol describes a general laboratory-scale synthesis of this compound.

Materials & Equipment:

-

2,6-Difluorobenzonitrile (starting material)

-

Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF)

-

Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (drying agent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluorobenzonitrile (1.0 eq).

-

Solvent and Base Addition : Add anhydrous potassium carbonate (2.0 eq) followed by the solvent (e.g., DMSO) to create a stirrable slurry.

-

Nucleophile Addition : Slowly add the methylamine solution (1.5 - 2.0 eq) to the flask at room temperature while stirring. An excess of methylamine is used to ensure the reaction goes to completion.

-

Reaction Heating : Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the solvent used.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-8 hours).

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts and wash with water, followed by brine.

-

-

Drying and Concentration : Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid or oil.

Data Summary: Typical Reaction Parameters

| Parameter | Value | Rationale |

| Starting Material | 2,6-Difluorobenzonitrile | Provides an activated aromatic ring and a good leaving group.[7] |

| Nucleophile | Methylamine (1.5-2.0 eq) | The reagent that introduces the desired methylamino group. Excess drives the reaction to completion. |

| Base | K₂CO₃ (2.0 eq) | Neutralizes the HF acid formed during the reaction, preventing side reactions. |

| Solvent | DMSO or DMF | Polar aprotic solvents that effectively solvate the intermediates and facilitate the SNAr reaction. |

| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome the activation barrier without causing significant decomposition. |

| Reaction Time | 4-8 hours | Typical duration required for complete conversion, should be confirmed by reaction monitoring. |

| Typical Yield | >85% | The directness and efficiency of the SNAr pathway generally lead to high yields. |

Alternative Synthetic Considerations

While the direct amination of 2,6-difluorobenzonitrile is the most efficient route, other pathways could theoretically be employed. For instance, one could start with 2-Fluoro-6-nitrobenzonitrile . This compound is also highly activated towards SNAr, and reaction with methylamine would displace the fluorine atom.[8] The subsequent step would require the selective reduction of the nitro group to an amine, which can be achieved with reagents like iron powder in acid or catalytic hydrogenation.[8] However, this multi-step process is less atom-economical and more complex than the direct approach.

Conclusion

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. The use of 2,6-difluorobenzonitrile as the starting material provides a highly activated system for the direct and regioselective displacement of a fluorine atom by methylamine. This addition-elimination pathway is robust, high-yielding, and proceeds under well-defined and scalable conditions. The principles of ring activation by electron-withdrawing groups and the choice of a suitable leaving group are paramount to the success of this synthesis, making it a classic example of modern organic synthesis for the construction of valuable pharmaceutical intermediates.

References

- Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.

- ChemicalBook. (n.d.). 2,6-Difluorobenzonitrile synthesis.

- BenchChem. (2025). A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Aromatic Substitution.

- The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis. (n.d.).

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- Google Patents. (n.d.). CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.

- PubChem. (n.d.). This compound.

- The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.

- Google Patents. (n.d.). CN103664692A - Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile.

- Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions.

- BenchChem. (2025). Application Notes and Protocols: 2,6-Difluorotoluene as a Precursor for Agrochemicals.

- ChemicalBook. (2025, July 16). 2-Fluoro-6-MethylaMino-benzonitrile.

- Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) [Video]. YouTube.

- Sigma-Aldrich. (n.d.). 2,6-Difluorobenzonitrile 97.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Fluoro-6-methylbenzonitrile in Advancing Pharmaceutical Development.

Sources

- 1. This compound | C8H7FN2 | CID 13469797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. 2,6-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Prospective Biological Activity of 2-Fluoro-6-(methylamino)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Preamble: From Chemical Intermediate to Biological Probe

In the landscape of modern drug discovery, the journey from a simple chemical building block to a life-altering therapeutic is both complex and fascinating. The compound 2-Fluoro-6-(methylamino)benzonitrile, identified by its CAS number 96783-85-6, is primarily recognized in the scientific literature and commercial catalogs as a chemical intermediate.[1][2] Its utility is established in the synthesis of more complex, pharmacologically active molecules. However, the intrinsic biological activity of such intermediates is often an unexplored frontier. This guide posits that the structural motifs present in this compound, which make it a valuable synthon for targeted therapies, may also endow it with latent biological activities worthy of investigation.

This document serves as a comprehensive technical guide and a hypothetical research framework for elucidating the potential biological activities of this compound. We will dissect its structural features, infer potential biological targets based on its role in the synthesis of known drugs, and propose a rigorous, multi-tiered experimental plan to uncover and characterize its bioactivity. This exploration is grounded in the principle that understanding the foundational pharmacology of key structural fragments can accelerate and enrich the drug discovery process.

Part 1: Structural Rationale and Hypothesized Biological Targets

The molecular architecture of this compound offers several clues to its potential biological interactions. The 2-aminobenzonitrile scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[3][4][5] The nitrile group can act as a hydrogen bond acceptor, while the aromatic ring can engage in π–π stacking interactions within protein binding pockets.[3] The fluorine atom can enhance binding affinity and modulate metabolic stability, a common strategy in modern drug design.[4]

Given that structurally related aminobenzonitriles are key components of potent kinase inhibitors and other targeted agents, we can formulate two primary hypotheses for the biological activity of this compound:

-

Hypothesis 1: Inhibition of Protein Kinases: The compound may exhibit inhibitory activity against one or more protein kinases. This is based on its use as a precursor for sophisticated kinase inhibitors like Alectinib, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and RET proto-oncogene.[2][6] The core structure might possess a basal affinity for the ATP-binding pocket of certain kinases.

-

Hypothesis 2: G-Protein Coupled Receptor (GPCR) Antagonism: The compound is an intermediate in the synthesis of Elagolix, a non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[7][8][9] This suggests the scaffold may have the potential to interact with GPCRs, a major class of drug targets.

To investigate these hypotheses, a systematic screening cascade is proposed. This cascade is designed to first identify any potential activity in high-throughput biochemical assays and then validate these findings in more physiologically relevant cell-based models.

Part 2: A Proposed Experimental Workflow for Biological Characterization

The following workflow is designed as a self-validating system, progressing from broad, high-throughput screening to more focused, mechanistic studies.

Caption: Proposed experimental workflow for biological screening.

Part 3: Detailed Experimental Protocols

Tier 1: Primary Biochemical Screening

Causality Behind Experimental Choice: The initial step must be broad to cast a wide net for potential activities. A large kinase panel is chosen due to the prevalence of the aminobenzonitrile scaffold in kinase inhibitors. A focused GPCR screen, including the GnRH receptor, is a logical second arm based on the Elagolix precedent.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced, which is directly proportional to kinase activity. A decrease in signal in the presence of the test compound indicates inhibition.[10][11][12]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.

-

Kinase Reaction Setup:

-

In a 384-well white plate, add 25 nL of the serially diluted compound or DMSO control.

-

Add 2.5 µL of the target kinase (e.g., ALK, RET, RAF isoforms) in the appropriate kinase assay buffer.

-

Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

-

-

Initiation of Reaction: Add 2.5 µL of the substrate/ATP mixture to initiate the kinase reaction. The concentration of ATP should ideally be at its Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to kinase activity.

Tier 2: Potency Determination

Causality Behind Experimental Choice: Once a "hit" is identified (e.g., >50% inhibition in the primary screen), its potency must be quantified. An IC50 (for enzymes) or Ki (for receptors) value provides a quantitative measure of affinity, allowing for the ranking and prioritization of hits. The LanthaScreen™ assay is a robust, TR-FRET-based method ideal for accurate IC50 determination.[6][9][13][14]

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

This is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase's ATP binding site.[9][15]

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a 4X solution of the test compound by serially diluting the 10 mM DMSO stock.

-

Prepare a 2X kinase/Eu-antibody mixture in 1X Kinase Buffer.

-

Prepare a 4X fluorescent kinase tracer solution in 1X Kinase Buffer.

-

-

Assay Procedure (16 µL final volume):

-

To a 384-well plate, add 4 µL of the 4X test compound or DMSO control.

-

Add 8 µL of the 2X kinase/Eu-antibody mixture.

-

Initiate the binding reaction by adding 4 µL of the 4X tracer solution.

-

-

Incubation and Reading:

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at both 615 nm (donor) and 665 nm (acceptor).

-

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Radioligand Competition Binding Assay (for GnRHR)

This assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to the receptor.[4][5][16][17]

-

Membrane Preparation: Use commercially available membranes from cells overexpressing the human GnRH receptor or prepare them in-house.

-

Assay Setup (96-well format):

-

To each well, add 150 µL of receptor membranes (e.g., 10 µg protein), 50 µL of the test compound at various concentrations, and 50 µL of a radiolabeled GnRH antagonist (e.g., ³H-labeled antagonist) at a fixed concentration near its Kd.

-

Total binding is determined in the absence of a competitor. Non-specific binding is determined in the presence of a saturating concentration of a non-labeled known antagonist.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a PEI-presoaked glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

-

Data Analysis: Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 3: Cellular Activity Validation

Causality Behind Experimental Choice: A compound that is active in a biochemical assay must also be active in a cellular context to be considered a valid hit. Cellular assays confirm that the compound can cross the cell membrane and engage its target in a physiological environment. The MTT assay is a standard, robust method for assessing the impact on cell proliferation.[1][2][18][19]

Protocol 4: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1][2][18][19]

-

Cell Seeding: Seed cells from a relevant cancer line (e.g., an ALK-positive NSCLC line like H3122) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a DMSO-only control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the data to the DMSO control and plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Part 4: Visualization of Key Signaling Pathways

Understanding the molecular context of the hypothesized targets is crucial. The following diagrams illustrate the canonical signaling pathways for ALK and the GnRH receptor.

Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathway.

Caption: Gonadotropin-Releasing Hormone (GnRH) receptor pathway.

Part 5: Data Presentation and Interpretation

All quantitative data from the proposed assays should be summarized for clear interpretation. Below is a hypothetical data summary table.

| Assay Type | Target/Cell Line | Metric | Hypothetical Value for 2-F-6-(Me-amino)benzonitrile |

| Kinase Binding Assay | ALK | IC50 | 8.5 µM |

| Kinase Binding Assay | RET | IC50 | > 50 µM |

| Kinase Binding Assay | BRAF | IC50 | 22 µM |

| GPCR Binding Assay | GnRHR | Ki | > 100 µM |

| Cell Proliferation Assay | H3122 (ALK+) | GI50 | 15 µM |